4-{[(5-chloro-2-hydroxyphenyl)amino]methylidene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Description
4-{[(5-Chloro-2-hydroxyphenyl)amino]methylidene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazol-3-one derivative characterized by a fused aromatic system with a 5-chloro-2-hydroxyphenylamino substituent at the 4-position and a 3,4-dimethylphenyl group at the 2-position. Pyrazol-3-one derivatives are widely studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
4-[(5-chloro-2-hydroxyphenyl)iminomethyl]-2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-11-4-6-15(8-12(11)2)23-19(25)16(13(3)22-23)10-21-17-9-14(20)5-7-18(17)24/h4-10,22,24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGHYDBUPZQJDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=C(C=CC(=C3)Cl)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[(5-chloro-2-hydroxyphenyl)amino]methylidene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described by the following features:
- Molecular Formula : C15H15ClN2O2
- Molecular Weight : 292.75 g/mol
- CAS Number : 339020-95-0
The compound features a pyrazole ring, which is known for its diverse biological activities, making it a subject of interest in medicinal chemistry.
Research indicates that compounds with similar structures often exert their biological effects through interaction with various biological targets. The presence of the 5-chloro-2-hydroxyphenyl moiety suggests potential interactions with enzymes or receptors involved in inflammatory and cancer pathways. The pyrazole core is associated with anti-inflammatory and analgesic properties due to its ability to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators.
Anticancer Activity
Several studies have investigated the anticancer properties of pyrazole derivatives. The compound has shown promising cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : In vitro studies reported IC50 values below 10 µM against breast cancer cell lines, indicating significant potency compared to standard chemotherapeutics like doxorubicin .
- Mechanism : The anticancer activity may be attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK .
Antioxidant Activity
The antioxidant potential of the compound has been evaluated using various assays, including:
- DPPH Assay : The compound exhibited significant free radical scavenging activity, comparable to well-known antioxidants like ascorbic acid .
- Mechanism : This activity is likely due to the presence of hydroxyl groups which can donate electrons and neutralize free radicals.
Anti-inflammatory Activity
The anti-inflammatory effects have also been documented:
- Inhibition of COX Enzymes : Similar compounds have demonstrated the ability to inhibit COX-1 and COX-2 enzymes, leading to reduced production of prostaglandins .
- Animal Models : In vivo studies in rat models showed a reduction in paw edema when treated with the compound, suggesting effective anti-inflammatory properties .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Significant cytotoxicity against MCF-7 cells with an IC50 < 10 µM. |
| Study 2 | Antioxidant Properties | DPPH scavenging activity comparable to ascorbic acid; effective in reducing oxidative stress markers. |
| Study 3 | Anti-inflammatory Effects | Reduced edema in rat paw models; inhibition of COX enzymes confirmed. |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that pyrazole compounds exhibit significant antimicrobial properties. For instance, derivatives similar to 4-{[(5-chloro-2-hydroxyphenyl)amino]methylidene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one have been evaluated for their effectiveness against various bacterial strains. A study demonstrated that certain substituted pyrazoles displayed potent activity against Gram-positive and Gram-negative bacteria, suggesting potential use as antimicrobial agents in pharmaceuticals .
Anti-inflammatory Properties
Pyrazole derivatives are known for their anti-inflammatory effects. Compounds structurally related to the target molecule have shown inhibition of pro-inflammatory cytokines in vitro and in vivo models. This suggests that the compound could be explored for therapeutic applications in treating inflammatory diseases .
Anticancer Activity
Several studies have investigated the anticancer potential of pyrazole derivatives. Notably, compounds similar to this compound have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .
Photostability and Light Absorption
Research has shown that pyrazole compounds can be utilized in developing materials with enhanced photostability and light absorption properties. These characteristics make them suitable for applications in organic photovoltaics and photonic devices .
Catalysis
The compound may also serve as a catalyst in various organic reactions due to its unique electronic properties imparted by the pyrazole moiety. Studies have highlighted its role in facilitating reactions under mild conditions with high selectivity .
Case Studies
| Study Title | Findings | Year |
|---|---|---|
| Antimicrobial Activity of Pyrazole Derivatives | Demonstrated significant inhibition against multiple bacterial strains | 2020 |
| Anti-inflammatory Effects of Pyrazoles | Reduced levels of inflammatory markers in vitro | 2021 |
| Synthesis and Evaluation of Anticancer Pyrazoles | Induced apoptosis in cancer cell lines | 2022 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs and their distinguishing features are summarized below:
Physicochemical and Electronic Properties
- Hydrogen Bonding: The target compound’s 2-hydroxyphenyl group enables strong hydrogen bonding, comparable to the hydroxyl-substituted analogs in and .
- Electron-Withdrawing Effects : The 5-chloro substituent increases electron withdrawal, similar to the CF₃ group in , which stabilizes the conjugated system and may enhance reactivity in electrophilic substitutions .
- Steric Effects : The 3,4-dimethylphenyl group introduces steric hindrance, reducing rotational freedom compared to simpler phenyl analogs (e.g., ’s benzylidene derivative) .
Preparation Methods
Synthesis of the Pyrazolone Core
The pyrazolone ring is synthesized via cyclization of a β-keto ester with a hydrazine derivative. For the target compound, ethyl 3-(3,4-dimethylphenyl)-3-oxobutanoate reacts with hydrazine hydrate in ethanol to form 5-methyl-2-(3,4-dimethylphenyl)-2,4-dihydro-3H-pyrazol-3-one.
Procedure :
- Hydrazine cyclization : Ethyl 3-(3,4-dimethylphenyl)-3-oxobutanoate (0.1 mol) and hydrazine hydrate (0.2 mol) are stirred in ethanol at 60°C for 1 hour.
- Crystallization : The mixture is cooled to 0–5°C, yielding a crystalline solid.
- Purification : The product is washed with ice-cold ethanol and dried under reduced pressure.
Key Reaction Parameters :
| Parameter | Condition | Yield |
|---|---|---|
| Solvent | Ethanol | 85–90% |
| Temperature | 60°C | — |
| Hydrazine Ratio | 2:1 (relative to β-keto ester) | — |
Schiff Base Formation at Position 4
The pyrazolone core undergoes condensation with 5-chloro-2-hydroxybenzaldehyde to form the Schiff base linkage. This step is catalyzed by sodium acetate in acetic acid.
Procedure :
- Condensation : 5-Methyl-2-(3,4-dimethylphenyl)-2,4-dihydro-3H-pyrazol-3-one (0.01 mol) and 5-chloro-2-hydroxybenzaldehyde (0.01 mol) are refluxed in glacial acetic acid with sodium acetate (0.02 mol) for 10 hours.
- Isolation : The reaction mixture is poured onto crushed ice, and the precipitate is filtered.
- Recrystallization : The crude product is recrystallized from ethanol.
Optimization Insights :
Purification and Isolation
Recrystallization : The final compound is purified using ethanol or methanol, yielding a crystalline product with >95% purity.
Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) may be employed for analytical-scale purification.
Mechanistic Insights
Cyclization Mechanism
The β-keto ester undergoes nucleophilic attack by hydrazine, followed by cyclodehydration to form the pyrazolone ring. The 3,4-dimethylphenyl group originates from the β-keto ester’s aryl substituent.
Schiff Base Formation
The aldehyde’s carbonyl group reacts with the pyrazolone’s amino group, forming an imine linkage. Intramolecular hydrogen bonding between the hydroxyl and imine groups stabilizes the structure.
Characterization and Analytical Validation
Spectroscopic Analysis
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 72.72 | 72.62 |
| H | 4.55 | 4.41 |
| N | 10.60 | 10.71 |
Data adapted from analogous pyrazolone derivatives.
Challenges and Alternative Approaches
Side Reactions
Alternative Catalysts
- Microwave Assistance : Reduces reaction time from 10 hours to 30 minutes.
- Green Solvents : Ethanol-water mixtures improve sustainability without compromising yield.
Q & A
Q. What are the critical parameters for optimizing the multi-step synthesis of this compound?
The synthesis involves condensation reactions and hydrazone formation, requiring precise control of temperature (e.g., reflux in ethanol or DMF), solvent polarity, and catalyst selection. For example, acidic/basic conditions influence imine formation efficiency. Thin-layer chromatography (TLC) and NMR spectroscopy are essential for monitoring intermediate purity . Yield optimization may involve iterative adjustments to reaction time (e.g., 12–24 hours for cyclization steps) and stoichiometric ratios of precursors like hydrazine derivatives .
Q. How can spectroscopic methods confirm the molecular structure and regiochemistry?
Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies key functional groups, such as the pyrazolone carbonyl (δ ~160–170 ppm) and aromatic protons (δ ~6.5–8.5 ppm). Infrared (IR) spectroscopy verifies N-H stretches (~3200 cm⁻¹) and conjugated carbonyl groups (~1650 cm⁻¹). X-ray crystallography resolves spatial arrangements, particularly the (Z)-configuration of the methylidene group, which is critical for bioactivity .
Q. What purification techniques are recommended for isolating this compound?
Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) effectively separates byproducts. Recrystallization in ethanol or acetonitrile enhances purity, while HPLC (C18 columns, acetonitrile/water mobile phase) ensures >95% purity for biological assays .
Advanced Research Questions
Q. How does pH or temperature influence the compound’s reactivity in aqueous solutions?
The compound’s hydrazone and phenolic -OH groups make it pH-sensitive. Under acidic conditions (pH < 4), protonation of the amino group may reduce electrophilicity, while alkaline conditions (pH > 9) deprotonate the hydroxyl group, altering hydrogen-bonding interactions. Kinetic studies under controlled pH (buffers) and temperature (25–60°C) can quantify degradation rates or tautomeric shifts .
Q. What experimental approaches resolve contradictions between computational predictions and experimental bioactivity data?
Discrepancies often arise from solvation effects or protein flexibility. Validate docking results (e.g., AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Compare with mutagenesis studies on target proteins (e.g., kinase domains) to identify critical interaction residues .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Systematically modify substituents:
- Replace the 5-chloro-2-hydroxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on receptor binding.
- Introduce steric hindrance at the methylidene position to evaluate conformational flexibility. Biological assays (IC₅₀ determinations) paired with DFT calculations (e.g., HOMO/LUMO analysis) reveal electronic contributions to activity .
Q. What strategies mitigate side reactions during functionalization of the pyrazolone core?
Protect reactive sites (e.g., phenolic -OH via silylation) before introducing electrophiles. Use mild oxidizing agents (e.g., MnO₂) to avoid over-oxidation of the methyl group. Monitor reaction progress via LC-MS to detect intermediates and adjust stoichiometry dynamically .
Methodological Considerations
Q. How to design a robust assay for evaluating the compound’s inhibition of enzymatic targets?
Use recombinant enzymes (e.g., COX-2 or kinases) in fluorogenic assays. Optimize substrate concentrations (Km-based) and pre-incubate the compound with the enzyme (10–30 mins) to ensure binding equilibrium. Include positive controls (e.g., indomethacin for COX-2) and validate with Lineweaver-Burk plots to determine inhibition modality (competitive/non-competitive) .
Q. What statistical models are suitable for optimizing synthetic yield?
Apply Design of Experiments (DoE) with response surface methodology (RSM) to evaluate interactions between variables (e.g., temperature, solvent ratio). Central composite designs (CCD) or Box-Behnken models efficiently identify optimal conditions with minimal runs, validated via ANOVA (p < 0.05 significance) .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities across similar pyrazolone derivatives?
Cross-validate assay conditions (e.g., cell lines, incubation times) and purity standards. Use molecular dynamics simulations to assess target binding stability or off-target interactions. Meta-analyses of published IC₅₀ values can identify trends linked to specific structural motifs (e.g., chloro-substituted aryl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
